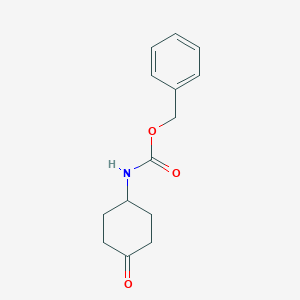
1,1-Diethoxypent-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxypent-2-yne is an organic compound with the molecular formula C(_9)H(_16)O(_2). It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and two ethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxypent-2-yne can be synthesized through several methods. One common approach involves the reaction of 1-pentyne with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product.
Reaction Scheme: [ \text{CH}_3\text{CH}_2\text{C}\equiv\text{CH} + \text{(EtO)}_2\text{CO} \xrightarrow{\text{NaH}} \text{CH}_3\text{CH}_2\text{C}\equiv\text{C}(\text{OEt})_2 ]
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxypent-2-yne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)) or ozone (O(_3)) can be used for oxidation reactions.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst is commonly used for hydrogenation.
Substitution: Strong nucleophiles such as sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ethers or alcohols, depending on the nucleophile used.
Scientific Research Applications
1,1-Diethoxypent-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-Diethoxypent-2-yne in chemical reactions typically involves the activation of the alkyne group, which can undergo nucleophilic addition or substitution. The ethoxy groups can stabilize intermediates through electron donation, facilitating various transformations.
Molecular Targets and Pathways:
Alkyne Activation: The triple bond can interact with electrophiles or nucleophiles, leading to a range of products.
Ethoxy Group Stabilization: The ethoxy groups can stabilize carbocation intermediates, making certain reactions more favorable.
Comparison with Similar Compounds
1,1-Diethoxypent-2-yne can be compared with other similar compounds such as:
1,1-Diethoxyethane: Similar structure but with a shorter carbon chain.
1,1-Diethoxyprop-2-yne: Similar structure but with a different position of the alkyne group.
1,1-Diethoxynon-2-yne: Similar structure but with a longer carbon chain.
Uniqueness:
This compound is unique due to its specific combination of an alkyne group and two ethoxy groups, which confer distinct reactivity and stability compared to other compounds in its class. This makes it particularly useful in synthetic chemistry and various industrial applications.
By understanding the properties, reactions, and applications of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations in multiple fields.
Properties
IUPAC Name |
1,1-diethoxypent-2-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTHMAVIHNEVLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426659 |
Source


|
| Record name | 1,1-diethoxypent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18229-77-1 |
Source


|
| Record name | 1,1-diethoxypent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

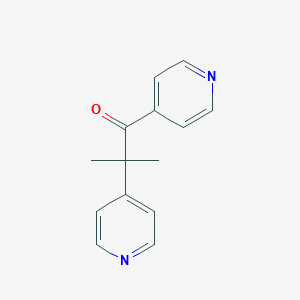

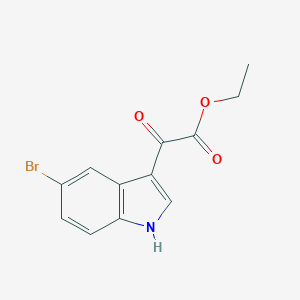
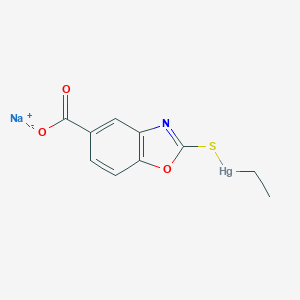
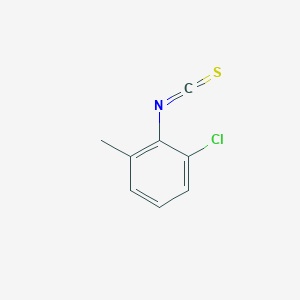
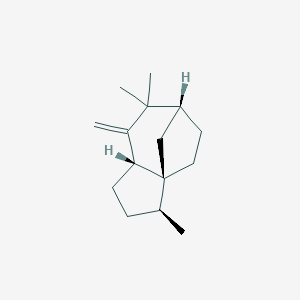

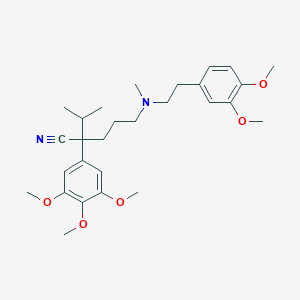
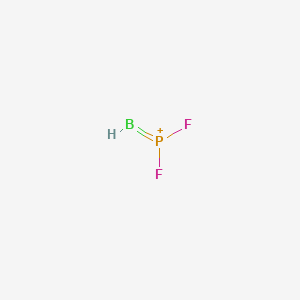
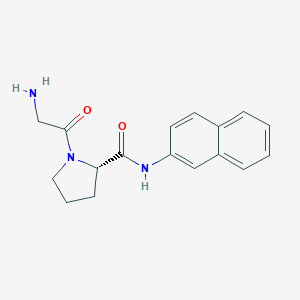
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
